4-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)benzaldehyde
Overview
Description
4-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)benzaldehyde is an organic compound with the molecular formula C30H24O4 and a molecular weight of 448.51 g/mol . This compound is characterized by its complex structure, which includes multiple aromatic rings and methoxy groups. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)benzaldehyde typically involves the reaction of appropriate benzaldehyde derivatives with other aromatic compounds under specific conditions. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, often incorporating catalysts and specific reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
4-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups are introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)benzaldehyde is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 4-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)benzaldehyde involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. This interaction can affect various pathways, including those involved in cell signaling and metabolism . The specific pathways and targets depend on the biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
4-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)benzaldehyde can be compared with other similar compounds, such as:
4-(4-Methoxyphenyl)benzaldehyde: This compound has a simpler structure with fewer aromatic rings and methoxy groups.
Benzaldehyde derivatives: Various benzaldehyde derivatives with different substituents can exhibit different chemical and biological properties
Properties
IUPAC Name |
4-[2,2-bis(4-methoxyphenyl)-1-phenylethenyl]benzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24O3/c1-31-26-16-12-24(13-17-26)29(25-14-18-27(32-2)19-15-25)28(22-6-4-3-5-7-22)23-10-8-21(20-30)9-11-23/h3-20H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYSLLPMMHGKAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.